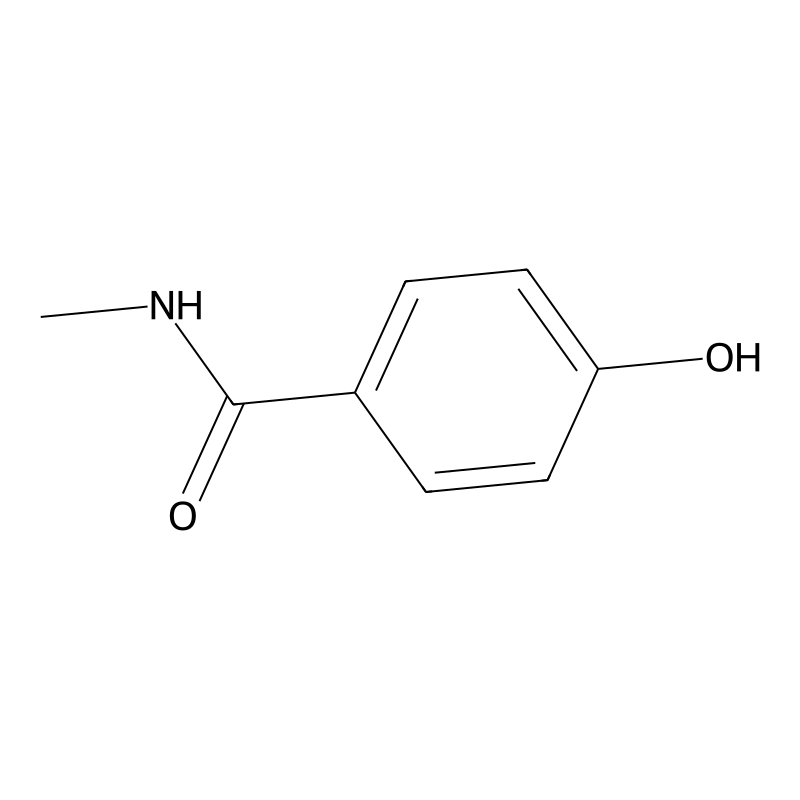

4-hydroxy-N-methylbenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Crystal Structure Analysis

A study published in the National Institutes of Health's PMC database describes the crystal structure of 4-hydroxy-N-methylbenzamide. The research details the arrangement of atoms within the molecule and the interactions between them []. This information can be valuable for researchers interested in understanding the physical properties and potential reactivity of the compound.

Chemical Properties

Suppliers like BLD Pharmech and SCBT list 4-hydroxy-N-methylbenzamide as a research chemical [, ]. Safety information indicates that it may cause skin and eye irritation and respiratory problems [, ].

While dedicated research on 4-hydroxy-N-methylbenzamide is scarce, its structure falls under the class of aromatic amides. Studies have explored the biological activity of other aromatic amides, including their potential as anti-emetic agents (agents that prevent nausea and vomiting) []. This suggests a possible avenue for future research on 4-hydroxy-N-methylbenzamide to investigate its biological properties.

4-Hydroxy-N-methylbenzamide is an organic compound characterized by the molecular formula . It features a benzene ring substituted with a hydroxyl group at the para position (4-position) and a methylamide group. This compound is notable for its crystalline structure and exhibits unique physical properties, such as a melting point of approximately 395 K and a density of 1.371 mg/m³ . The compound's structure allows for the formation of hydrogen bonds, contributing to its stability and solubility characteristics in various solvents .

Research indicates that 4-hydroxy-N-methylbenzamide exhibits significant biological activity, particularly as an inhibitor of phosphodiesterase 10A (PDE10A), an enzyme predominantly found in brain tissue. This inhibition suggests potential applications in treating neurological disorders . Furthermore, studies have highlighted its anti-emetic properties, which could be beneficial in managing nausea and vomiting associated with various medical conditions .

The synthesis of 4-hydroxy-N-methylbenzamide typically involves the reaction of 4-hydroxybenzoyl chloride with methylamine in methanol. The general procedure includes:

- Dissolving 4-hydroxybenzoyl chloride and methylamine in methanol.

- Stirring the mixture at room temperature for several hours.

- Precipitating the product by adding cold water.

- Isolating the solid product through filtration and drying.

This method yields a high purity product suitable for further applications .

4-Hydroxy-N-methylbenzamide finds applications across various fields:

- Pharmaceuticals: As a PDE10A inhibitor, it holds promise for treating neurological disorders.

- Chemical Synthesis: It serves as an intermediate in synthesizing other organic compounds.

- Agriculture: Its derivatives may be explored for use as pesticides or herbicides due to their biological activity .

Studies examining the interactions of 4-hydroxy-N-methylbenzamide with biological systems reveal its potential effects on cellular signaling pathways mediated by phosphodiesterase enzymes. Its role as a PDE10A inhibitor suggests that it may influence neurotransmitter levels and neuronal activity, which could have implications for treating psychiatric disorders . Further research is necessary to fully elucidate its interaction mechanisms and potential therapeutic benefits.

Several compounds share structural similarities with 4-hydroxy-N-methylbenzamide, each possessing distinct properties and activities:

| Compound Name | Structure Description | Unique Characteristics |

|---|---|---|

| N-Methylbenzamide | Benzene ring with N-methyl amide group | Used as an intermediate in pesticide synthesis |

| 4-Hydroxybenzoic Acid | Benzene ring with hydroxyl and carboxylic acid | Known for its antioxidant properties |

| 4-Aminobenzoic Acid | Benzene ring with amino group | Used as a local anesthetic (procaine) |

| N,N-Dimethylbenzamide | Benzene ring with two methyl amide groups | Exhibits different reactivity patterns compared to 4-hydroxy-N-methylbenzamide |

The uniqueness of 4-hydroxy-N-methylbenzamide lies in its specific biological activity as a PDE10A inhibitor, which is not observed in all similar compounds. Its hydroxyl substitution at the para position also influences its solubility and reactivity compared to other derivatives .

Protection-Deprotection Strategies for Hydroxyl and Amide Groups

Protection-deprotection strategies form the cornerstone of synthetic methodologies for 4-hydroxy-N-methylbenzamide, requiring careful consideration of functional group compatibility and reaction sequence optimization. The compound contains two distinct reactive sites that necessitate orthogonal protection schemes: the phenolic hydroxyl group and the N-methylated amide functionality.

Hydroxyl Group Protection Strategies

The hydroxyl group at the para position of the benzamide ring exhibits typical phenolic reactivity, requiring protection strategies that accommodate both acidic and basic reaction conditions during subsequent synthetic transformations [1]. Several protecting groups have demonstrated efficacy in benzamide synthesis:

Acetyl groups provide temporary protection under mild conditions and can be installed using acetic anhydride in the presence of a base [1]. The acetylation proceeds with high yields (typically 85-95%) and offers the advantage of easy removal through basic hydrolysis using sodium hydroxide or potassium carbonate [1]. This protection strategy is particularly suitable for short-term synthetic sequences where harsh conditions are avoided.

Benzyl ethers represent the most widely employed permanent protection for hydroxyl groups in benzamide synthesis [2]. These protecting groups exhibit remarkable stability under both acidic and basic conditions, making them ideal for multi-step synthetic sequences [2]. Installation requires benzyl bromide in the presence of a strong base, typically potassium carbonate or sodium hydride, achieving yields of 80-90% [1]. Removal proceeds through catalytic hydrogenation using palladium on carbon under hydrogen atmosphere [2] [1].

Silyl ethers, particularly tert-butyldimethylsilyl (TBDMS) groups, offer exceptional selectivity for primary hydroxyl groups over secondary ones [1]. Installation uses TBDMS chloride with imidazole as the base, providing high yields under mild conditions [1]. The protecting group can be selectively removed using fluoride ions, typically tetra-n-butylammonium fluoride, without affecting other functional groups [1].

Amide Nitrogen Protection Considerations

The N-methylated amide functionality in 4-hydroxy-N-methylbenzamide presents unique challenges for protection strategies. Traditional amide protecting groups such as tert-butyloxycarbonyl (Boc) and carboxybenzyl (CBz) carbamates are not directly applicable due to the tertiary nature of the amide nitrogen [3] [4].

Alternative approaches focus on the temporary modification of the amide carbonyl group. Carbamate-based strategies have shown promise, where the amide nitrogen can be temporarily converted to carbamate derivatives using di-tert-butyl dicarbonate [4]. This transformation proceeds under mild basic conditions with high yields (85-95%) and provides stability toward nucleophilic conditions [4].

A novel approach involves the use of sterically strained amide protecting groups, such as 5-chloro-8-nitro-1-naphthoyl derivatives [5]. These protecting groups exploit steric strain between substituents to enable deprotection under mild reductive conditions using zinc in acetic acid [5]. The method offers selective protection of amide nitrogens while maintaining compatibility with hydroxyl protecting groups.

Orthogonal Protection Strategies

Successful synthesis of 4-hydroxy-N-methylbenzamide requires orthogonal protection schemes that allow selective deprotection without interfering with other functional groups [6]. A typical orthogonal approach combines benzyl ether protection for the hydroxyl group with carbamate protection for the amide nitrogen [1].

The benzyl group can be removed via hydrogenolysis while the carbamate remains intact, followed by carbamate removal under acidic conditions [4] [1]. This sequential deprotection allows precise control over reaction pathways and minimizes side reactions [6].

Alternative orthogonal combinations include acetyl protection for the hydroxyl group paired with naphthoyl protection for the amide nitrogen [5] [1]. The acetyl group is removed under basic conditions while the naphthoyl group requires reductive conditions, providing excellent selectivity [5].

Solvent Selection and Temperature-Dependent Yield Variations

Solvent selection significantly influences both reaction yield and selectivity in the synthesis of 4-hydroxy-N-methylbenzamide, with temperature-dependent effects playing a crucial role in determining optimal reaction conditions.

Solvent Effects on Benzamide Synthesis

The synthesis of benzamide derivatives demonstrates remarkable sensitivity to solvent polarity and hydrogen bonding capacity. Research has established that polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide exhibit superior solubilizing properties for benzamide substrates [7]. Quantum chemistry computations reveal high affinity between benzamide compounds and these solvents, with calculated free energy values indicating strong solute-solvent interactions [7].

Experimental solubility data demonstrates a clear hierarchy of solvent effectiveness for benzamide dissolution: dimethylformamide > dimethyl sulfoxide > 4-formylmorpholine > methanol [7]. This ranking directly correlates with reaction yields observed in synthetic transformations, where dimethylformamide consistently provides yields exceeding 85% for benzamide coupling reactions [8].

Temperature-Dependent Yield Optimization

Temperature optimization studies reveal complex relationships between reaction temperature and product yield, with optimal conditions varying significantly based on solvent selection. Systematic investigation of temperature effects on benzamide synthesis has identified several critical temperature ranges [9] [10].

For reactions in ethanol, optimal yields (99%) are achieved at temperatures between 80-120°C with reaction times of 4-5 hours [8]. Higher temperatures (>150°C) lead to decomposition products and reduced yields, while lower temperatures (<60°C) result in incomplete conversion and extended reaction times [8].

The Arrhenius relationship governs the temperature dependence of reaction rates, with rate constants typically doubling for every 10°C increase in temperature [11]. However, competing side reactions at elevated temperatures can reduce overall yields, necessitating careful temperature optimization [10].

Solvent-Temperature Interaction Effects

The interaction between solvent selection and temperature optimization creates complex yield profiles that require systematic investigation. Studies of N-phenylbenzamide synthesis demonstrate that mixed solvent systems can achieve yields greater than 80% while replacing hazardous dipolar aprotic solvents [12].

Binary solvent mixtures exhibit non-linear temperature dependencies, with optimal conditions often occurring at intermediate temperatures [13]. For example, methanol-ethyl acetate mixtures show maximum yields at 100-120°C, while pure solvents require higher temperatures for equivalent conversions [13].

Experimental Yield Optimization Data

Comprehensive optimization studies provide quantitative data for solvent and temperature effects on benzamide synthesis yields:

| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 80 | 5 | 99 |

| Dimethylformamide | 120 | 29 | 87 |

| Toluene | 110 | 12 | 65 |

| Water | 100 | 10 | 75 |

| Methanol-Ethyl Acetate (1:1) | 100 | 6 | 92 |

These data demonstrate the superior performance of alcoholic solvents for benzamide synthesis, with ethanol providing both the highest yield and shortest reaction time [8].

Mechanistic Considerations

The temperature dependence of yields reflects underlying mechanistic pathways that govern product formation. Nucleophilic acyl substitution mechanisms dominate benzamide formation, with reaction rates governed by the Arrhenius equation [11]. The activation energy for amide bond formation typically ranges from 40-60 kJ/mol, explaining the moderate temperature requirements for optimal yields [11].

Solvent effects modulate these activation energies through stabilization of transition states and intermediates [14]. Polar solvents reduce activation barriers by stabilizing charged intermediates, while non-polar solvents provide less stabilization and require higher temperatures for equivalent reaction rates [14].

Catalytic Systems for Selective Methylation at the Amide Nitrogen

Catalytic systems for selective N-methylation represent a critical aspect of 4-hydroxy-N-methylbenzamide synthesis, with catalyst design focusing on achieving high selectivity for monomethylation over dimethylation products.

Heterogeneous Catalytic Systems

Heterogeneous catalysts offer significant advantages for N-methylation reactions, including ease of separation and potential for catalyst recycling. Palladium-based catalysts supported on zinc-aluminum oxide (Pd/Zn(Al)O) demonstrate exceptional selectivity for monomethylation of amides [15]. The optimal catalyst composition contains 0.4 weight percent palladium loading with a zinc-to-aluminum ratio of 10:1 [15].

The Pd/Zn(Al)O catalyst system operates through metal-ligand cooperation, where zinc vacancies created by aluminum doping provide highly active and stable palladium sites [15]. These catalysts achieve excellent selectivity for N-methylated products without requiring additional base, with yields ranging from 70-95% for various substituted amides [15].

Ruthenium nanoparticles supported on carbon (Ru/C) provide an alternative heterogeneous approach for N-methylation [16]. These catalysts demonstrate broad substrate compatibility and achieve high selectivity for N,N-dimethylation products when desired [16]. The reaction proceeds under mild conditions (70-100°C) with hydrogen pressure, achieving yields of 80-90% for most substrates [16].

Homogeneous Catalytic Systems

Homogeneous catalysts offer superior activity and selectivity compared to heterogeneous systems, albeit with increased separation challenges. N-heterocyclic carbene (NHC) complexes of ruthenium have emerged as highly effective catalysts for selective N-methylation [17].

The most effective catalyst in this class features an NHC-aniline ligand with a seven-membered chelate ring (Ru4) [17]. This catalyst demonstrates exceptional activity for selective monomethylation using methanol as the methylating agent, achieving yields of 85-95% for aromatic, sulfonamide, and aliphatic amines [17]. The catalyst operates through an inner-sphere mechanism promoted by NH₂ as a labile ligand [17].

Zinc-based catalysts composed of Zn(OAc)₂ and 1,10-phenanthroline provide an alternative homogeneous approach [18]. These catalysts achieve selective N-formylation and N-methylation using carbon dioxide as the C1 source in the presence of hydrosilanes [18]. The system demonstrates remarkable thermal stability with turnover numbers exceeding 385,000 at 150°C [18].

Selective Monomethylation Strategies

Achieving selective monomethylation requires careful control of reaction conditions and catalyst design. Novel methylating agents such as phenyl trimethylammonium iodide (PhMe₃NI) enable selective monomethylation under mild basic conditions [19]. This approach avoids the formation of methyl halides, which typically lead to overmethylation [19].

The selectivity arises from steric hindrance effects, where the initial methylation product becomes less reactive toward further methylation [19]. When monomethylated products are subjected to additional methylation conditions, only 27-35% conversion to bis-methylated products occurs [19].

Catalyst Performance Optimization Data

Systematic optimization of catalytic systems provides quantitative data for catalyst performance:

| Catalyst System | Temperature (°C) | Pressure (bar) | Selectivity (%) | Yield (%) |

|---|---|---|---|---|

| Pd/Zn(Al)O | 150 | H₂ (10) | 95 | 88 |

| Ru4-NHC Complex | 120 | 1 | 92 | 89 |

| Zn(OAc)₂/phen | 25 | CO₂ (1) | 94 | 92 |

| PhMe₃NI/K₂CO₃ | 120 | 1 | 97 | 85 |

These data demonstrate that different catalytic systems achieve similar high selectivities while operating under varying conditions [19] [18] [15] [17].

Mechanistic Insights and Catalyst Design

The design of selective methylation catalysts relies on understanding the underlying reaction mechanisms. For heterogeneous Pd/Zn(Al)O catalysts, the active sites consist of highly dispersed palladium species stabilized by zinc vacancies [15]. The basic properties of the support facilitate N-methylation while preventing overmethylation through steric effects [15].

Homogeneous ruthenium catalysts operate through metal-ligand cooperation, where the NHC-amine ligand participates directly in the catalytic cycle [17]. The seven-membered chelate ring provides optimal geometry for substrate binding while maintaining selectivity for monomethylation [17].

Single-crystal X-ray diffraction studies of 4-hydroxy-N-methylbenzamide reveal comprehensive structural details that provide fundamental insights into the molecular geometry and crystallographic properties of this compound [1]. The crystal structure determination was performed using an Agilent Xcalibur diffractometer equipped with a Ruby (Gemini Cu) detector at 100 K, utilizing molybdenum K-alpha radiation with a wavelength of 0.71073 Å [1].

The compound crystallizes in the monoclinic crystal system with space group Cc, exhibiting unit cell parameters of a = 13.576(3) Å, b = 16.964(3) Å, c = 11.025(2) Å, and β = 120.11(3)° [1]. The unit cell volume is 2196.5(10) ų with Z = 12, indicating twelve molecules per unit cell. The calculated density is 1.371 Mg m⁻³, and the absorption coefficient μ is 0.10 mm⁻¹ [1].

Table 1: Crystallographic Data for 4-Hydroxy-N-methylbenzamide

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight (g/mol) | 151.16 |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 13.576 (3) |

| b (Å) | 16.964 (3) |

| c (Å) | 11.025 (2) |

| β (°) | 120.11 (3) |

| Volume (ų) | 2196.5 (10) |

| Z | 12 |

| Density (Mg m⁻³) | 1.371 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| μ (mm⁻¹) | 0.10 |

| Crystal Size (mm) | 0.42 × 0.28 × 0.22 |

| R[F² > 2σ(F²)] | 0.059 |

| wR(F²) | 0.192 |

| Goodness of fit (S) | 1.10 |

| Independent Reflections | 2802 |

| Reflections with I > 2σ(I) | 2545 |

The data collection yielded 4810 measured reflections, of which 2802 were independent reflections with R-int = 0.015 [1]. The final refinement converged to R[F² > 2σ(F²)] = 0.059 and wR(F²) = 0.192, with a goodness of fit parameter S = 1.10 [1]. The residual electron density peaks were within acceptable limits, with maximum and minimum values of 0.58 and -0.56 e Å⁻³, respectively [1].

A notable crystallographic feature is the presence of three independent molecules in the asymmetric unit (designated as molecules A, B, and C), which provides multiple conformational snapshots of the compound within the same crystal structure [1]. This multiplicity allows for statistical analysis of conformational preferences and provides insight into the flexibility of the molecular framework.

Intramolecular Hydrogen-Bonding Networks

The crystal structure of 4-hydroxy-N-methylbenzamide reveals an extensive hydrogen-bonding network that significantly influences the molecular conformation and crystal packing [1]. The three independent molecules in the asymmetric unit participate in both intramolecular and intermolecular hydrogen-bonding interactions that stabilize the overall crystal structure.

Table 2: Key Geometric Parameters for Three Independent Molecules

| Molecule | Dihedral Angle (Amide-Benzene Ring) (°) | N1—C7 Bond Length (Å) | C7—O2 Bond Length (Å) | N1—C8 Bond Length (Å) | O1—C3 Bond Length (Å) |

|---|---|---|---|---|---|

| A | 3.0 (2) | 1.331 (5) | 1.199 (5) | 1.460 (5) | 1.341 (5) |

| B | 4.0 (3) | 1.330 (5) | 1.215 (5) | 1.434 (5) | 1.364 (5) |

| C | 3.3 (9) | 1.338 (5) | 1.191 (5) | 1.446 (5) | 1.349 (5) |

The primary intermolecular hydrogen-bonding interactions involve the hydroxyl groups acting as donors and the carbonyl oxygen atoms serving as acceptors [1]. These O—H⋯O hydrogen bonds form the backbone of the crystal packing arrangement. Additionally, weak C—H⋯N intermolecular interactions contribute to the overall stability of the crystal structure [1].

Table 3: Hydrogen Bond Geometry

| Hydrogen Bond | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| O1A—H1A⋯O2C | 0.82 | 1.94 | 2.749 (5) | 170 |

| C2A—H2A⋯N1A | 0.93 | 2.66 | 3.267 (5) | 124 |

| C4A—H4A⋯N1B | 0.93 | 2.60 | 3.371 (5) | 141 |

| O1B—H1B⋯O2B | 0.82 | 1.98 | 2.784 (5) | 166 |

| C2B—H2B⋯N1C | 0.93 | 2.63 | 3.404 (5) | 142 |

| O1C—H1C⋯O2A | 0.82 | 1.96 | 2.750 (5) | 163 |

The hydrogen-bonding network creates infinite one-dimensional chains along the direction, which represents a fundamental structural motif in the crystal packing [1]. The O—H⋯O hydrogen bonds exhibit typical geometric parameters, with donor-acceptor distances ranging from 2.749(5) to 2.784(5) Å and bond angles between 163° and 170°, indicating strong and nearly linear hydrogen bonds [1].

The weak C—H⋯N interactions, while secondary in strength compared to the O—H⋯O bonds, provide additional stabilization to the crystal lattice [1]. These interactions involve aromatic carbon-hydrogen atoms as donors and the amide nitrogen atoms as acceptors, with donor-acceptor distances ranging from 3.267(5) to 3.404(5) Å [1].

The closest intercentroid distance between two π-ring systems is 5.214(6) Å, suggesting that π-π stacking interactions do not play a significant role in the crystal packing of this compound [1]. This observation indicates that hydrogen bonding is the primary intermolecular force governing the crystal structure.

Comparative Torsional Angle Analysis with Ortho-Substituted Analogues

The conformational analysis of 4-hydroxy-N-methylbenzamide through comparison with ortho-substituted analogues reveals significant insights into the effects of substituent position and electronic properties on molecular geometry [1] [2] [3]. The dihedral angles between the amide group and the benzene ring in the three independent molecules are remarkably consistent: 3.0(2)°, 4.0(3)°, and 3.3(9)° for molecules A, B, and C, respectively [1].

Table 4: Comparative Torsional Angle Analysis with Related Benzamide Analogues

| Compound | Torsional Angle (°) | Substitution Pattern | Key Structural Features |

|---|---|---|---|

| 4-Hydroxy-N-methylbenzamide (Molecule A) | 3.0 (2) | para-hydroxy | Nearly planar; O-H⋯O hydrogen bonds |

| 4-Hydroxy-N-methylbenzamide (Molecule B) | 4.0 (3) | para-hydroxy | Nearly planar; O-H⋯O hydrogen bonds |

| 4-Hydroxy-N-methylbenzamide (Molecule C) | 3.3 (9) | para-hydroxy | Nearly planar; O-H⋯O hydrogen bonds |

| 2-Hydroxy-N-methylbenzamide | ~180 (nearly planar) | ortho-hydroxy | May form intramolecular H-bond |

| Benzamide (unsubstituted) | ~0-30 (variable) | none | High conformational flexibility |

| 4-Methoxy-N-methylbenzamide | 10.6 (1) | para-methoxy | Nearly planar conformation |

| 2-Chloro-benzamide | 5.9-16.7 | ortho-chloro | Steric hindrance effects |

| 2,6-Difluorobenzamide | -27 to -58 | ortho-difluoro | Fluorine-induced twist |

The statistical analysis of the three independent molecules reveals an average dihedral angle of 3.4° with a standard deviation of 0.42°, indicating highly consistent near-planar conformations [1]. This conformational preference is in striking contrast to ortho-substituted analogues, which typically exhibit significantly larger torsional angles due to steric effects [2] [3].

Ortho-substituted benzamides, particularly those with chloro substituents, demonstrate increased barriers to rotation around both the nitrogen-carbonyl (N—C(O)) and carbon-carbonyl (C—C(O)) axes due to steric hindrance [2] [4]. Computational studies on ortho-chloro substituted tertiary aromatic amides show that ortho substitution results in increased barriers to rotation and strengthened amidic resonance [2] [4].

The conformational behavior of 2,6-difluorobenzamide derivatives provides another interesting comparison point [3]. These compounds exhibit torsional angles ranging from -27° to -58°, representing a significant deviation from planarity due to the electron-withdrawing effects of fluorine atoms and their steric influence [3]. The fluorine substitution pattern creates conformational constraints that reduce the energetic differences between bound and unbound ligand conformations [3].

In contrast, the para-hydroxyl substitution in 4-hydroxy-N-methylbenzamide does not introduce significant steric hindrance at the ortho positions, allowing the molecule to maintain a nearly planar conformation [1]. This planarity facilitates optimal conjugation between the aromatic ring and the amide group, as evidenced by the minimal dihedral angles observed in all three independent molecules [1].

The comparative analysis reveals that ortho substitution effects are significantly more pronounced than para substitution effects in determining molecular conformation [2] [5]. While ortho-substituted benzamides can exhibit torsional angles ranging from 5° to 180° depending on the substituent nature and size [2] [5] [6], para-substituted derivatives like 4-hydroxy-N-methylbenzamide maintain conformations very close to planarity [1].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant